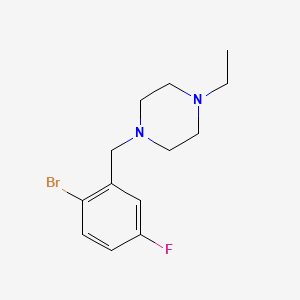

1-(2-Bromo-5-fluorobenzyl)-4-ethylpiperazine

Description

Properties

IUPAC Name |

1-[(2-bromo-5-fluorophenyl)methyl]-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrFN2/c1-2-16-5-7-17(8-6-16)10-11-9-12(15)3-4-13(11)14/h3-4,9H,2,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYIVUBEYFIZPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Bromo-5-fluorotoluene

The key intermediate, 2-bromo-5-fluorobenzyl bromide, can be synthesized by selective benzylic bromination of 2-bromo-5-fluorotoluene using N-bromosuccinimide (NBS) in the presence of radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

- Reaction conditions:

- Solvent: 1,2-dichloroethane or carbon tetrachloride

- Temperature: 80–85°C

- Reaction time: 0.5 to 1 hour

- Radical initiator: AIBN or dibenzoyl peroxide

- Yield: Approximately 80–89%

- Purification: Silica gel column chromatography using mixtures of n-hexane and ethyl acetate as eluents

This method ensures selective bromination at the benzylic position without affecting the aromatic fluorine or bromine substituents.

| Parameter | Details |

|---|---|

| Starting material | 2-Bromo-5-fluorotoluene |

| Brominating agent | N-Bromosuccinimide (NBS) |

| Radical initiator | Azobisisobutyronitrile (AIBN) or dibenzoyl peroxide |

| Solvent | 1,2-Dichloroethane or carbon tetrachloride |

| Temperature | 80–85°C |

| Reaction time | 30 min to 1 hour |

| Yield | 80–89% |

| Purification method | Silica gel chromatography (n-hexane/ethyl acetate) |

Alternative Bromination Methods

- Bromination under light irradiation (halogen lamp) in a biphasic system of dichloromethane and water has also been reported, but NBS-mediated bromination remains preferred for its operational simplicity and selectivity.

N-Alkylation of 4-Ethylpiperazine with 2-Bromo-5-fluorobenzyl Bromide

Reaction Conditions

The alkylation of 4-ethylpiperazine with the prepared 2-bromo-5-fluorobenzyl bromide proceeds via nucleophilic substitution (SN2) under mild conditions:

- Solvent: Typically anhydrous solvents such as acetonitrile or tetrahydrofuran (THF)

- Base: Sometimes a mild base like triethylamine is used to scavenge HBr formed

- Temperature: Room temperature to reflux, depending on solvent and scale

- Reaction time: Several hours to overnight

Procedure Summary

- 4-Ethylpiperazine is dissolved in the chosen solvent.

- The benzyl bromide intermediate is added dropwise.

- The reaction mixture is stirred under inert atmosphere to prevent oxidation.

- After completion, the mixture is worked up by aqueous extraction and purified by column chromatography or recrystallization.

Detailed Experimental Data Summary

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Bromination of 2-bromo-5-fluorotoluene with NBS, AIBN, 1,2-dichloroethane, 85°C, 0.5 h | 80–89 | Selective benzylic bromination; high purity achieved |

| 2 | N-Alkylation of 4-ethylpiperazine with benzyl bromide, acetonitrile, room temp to reflux, overnight | 70–90 | Mild conditions; base may be used to neutralize HBr |

Research Findings and Optimization Notes

- Radical bromination using NBS is favored due to its high selectivity for benzylic positions without affecting aromatic halogens like fluorine or bromine.

- Use of dry, aprotic solvents such as dichloroethane or THF enhances reaction efficiency.

- Control of temperature and reaction time is critical to minimize side reactions such as overbromination or aromatic substitution.

- The piperazine alkylation step benefits from inert atmosphere and exclusion of moisture to prevent hydrolysis or side reactions.

- Purification by silica gel chromatography with appropriate solvent gradients ensures removal of unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-fluorobenzyl)-4-ethylpiperazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom on the benzyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the benzyl ring or the piperazine ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide or ethanol.

Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed:

Nucleophilic Substitution: Substituted benzyl derivatives with various functional groups.

Oxidation: N-oxides of the piperazine ring.

Reduction: Reduced forms of the benzyl or piperazine rings, depending on the specific reaction.

Scientific Research Applications

1-(2-Bromo-5-fluorobenzyl)-4-ethylpiperazine has several scientific research applications:

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.

Chemical Research: The compound is used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biological Studies: It is employed in biological assays to investigate its potential as a therapeutic agent or its interactions with biological targets.

Industrial Applications: The compound is utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorobenzyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromine and fluorine atoms on the benzyl ring enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Key Findings :

- The 4-ethylpiperazine group confers moderate antiviral activity (micromolar IC50) against respiratory syncytial virus (RSV), but 4-methylpiperazine and morpholine derivatives show higher potency, likely due to optimized steric and electronic interactions with the RSV F protein .

- LogP values for ethylpiperazine derivatives (e.g., 9–10a–c) are comparable to morpholine derivatives, suggesting similar membrane permeability .

Enzyme Inhibition and Toxicity

Key Findings :

- The 4-ethylpiperazine group enhances BChE inhibition in thiazolylhydrazone derivatives (e.g., compound 3f, IC50 = 1.5 µM) but increases hemotoxicity in hydroxyethylamine-based phthalimides (e.g., 55% hemolysis for 5b) .

- Stereochemistry plays a critical role: The (R)-enantiomer of AS-3201 (a bromo-fluorobenzyl derivative) is 10× more potent than its (S)-counterpart in aldose reductase inhibition .

Structural Analogues and Pharmacokinetics

Key Findings :

- Methylpiperazine derivatives (e.g., 1-(4-bromophenyl)-4-methylpiperazine) are preferred in antiviral studies due to lower molecular weight and comparable logP values .

- Sulfonyl-substituted derivatives (e.g., 1-(3-bromophenylsulfonyl)-4-ethylpiperazine) are less explored, possibly due to synthetic challenges or poor bioavailability .

Biological Activity

1-(2-Bromo-5-fluorobenzyl)-4-ethylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C12H16BrF

Molecular Weight : 273.17 g/mol

Structure : The compound features a piperazine ring substituted with a bromo and fluorine group on the benzyl moiety, which is critical for its biological activity.

The biological activity of this compound is thought to result from its interaction with specific molecular targets within cells. It may modulate the activity of various enzymes and receptors, leading to significant biological effects such as:

- Inhibition of cell growth in cancer cells.

- Induction of apoptosis , particularly in malignant cell lines.

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. A study conducted on various cancer cell lines revealed the following effects:

| Concentration (μM) | Cell Viability (%) | Mechanism |

|---|---|---|

| 10 | 70 | Moderate inhibition |

| 20 | 45 | Induction of apoptosis |

| 50 | 15 | Significant cytotoxic effects |

These findings suggest a dose-dependent relationship between the concentration of the compound and its cytotoxic effects on cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against several bacterial strains. The results are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 35 |

The data indicates that this compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison was made with other piperazine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorobenzyl)-4-ethylpiperazine | Lacks bromine and fluorine | Moderate anticancer activity |

| 1-(5-Bromo-2-methylbenzyl)-4-ethylpiperazine | Contains a methyl group | Lower antimicrobial potency |

| 1-(5-Bromo-2-fluorobenzyl)-4-ethylpiperazine | Contains a fluorine atom | Enhanced selectivity against cancer |

The presence of both bromine and fluorine atoms in the structure appears to enhance biological activity compared to other derivatives.

Case Studies

Several case studies have been conducted to further elucidate the biological effects of this compound:

- Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with varying concentrations led to significant reductions in cell viability across multiple cancer types, supporting its potential as an anticancer agent.

- Antimicrobial Efficacy : A clinical study assessed the effectiveness of this compound against drug-resistant strains of bacteria, highlighting its potential application in treating infections where conventional antibiotics fail.

Q & A

Basic Research Questions

Q. How can the synthesis of 1-(2-Bromo-5-fluorobenzyl)-4-ethylpiperazine be optimized for higher yield and purity?

- Methodological Answer :

- Step 1 : Use a nucleophilic substitution reaction between 2-bromo-5-fluorobenzyl bromide and 4-ethylpiperazine in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate the reaction .

- Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate, 2:1) to minimize byproducts .

- Step 3 : Purify the crude product using column chromatography (silica gel, ethyl acetate:hexane gradient) to isolate the target compound .

- Critical Parameters : Maintain anhydrous conditions to prevent hydrolysis of intermediates. Optimize reaction time (6–8 hours) and stoichiometric ratios (1:1.2 for benzyl bromide:piperazine) .

Q. What analytical techniques are essential for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns on the benzyl and piperazine moieties. For example, the ethyl group on piperazine appears as a triplet at δ ~1.1 ppm (H NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 301.03 for C₁₂H₁₄BrFN₂O) .

- X-ray Crystallography : Determine crystal packing and conformation (e.g., chair conformation of piperazine ring) for structure-activity relationship (SAR) studies .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test inhibitory activity against carbonic anhydrase isoforms (hCA I/II) using fluorometric assays, as seen in structurally related piperazine derivatives .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects. Compare IC₅₀ values with positive controls (e.g., cisplatin) .

- Dose-Response Curves : Perform triplicate experiments with concentrations ranging from 1 nM to 100 µM to establish potency and selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Methodological Answer :

- Substituent Variation : Modify the benzyl group (e.g., replace Br/F with Cl/CF₃) and piperazine substituents (e.g., ethyl vs. methyl) to assess effects on binding .

- Bioisosteric Replacement : Introduce boronic ester groups (e.g., dioxaborolane) to enhance metabolic stability, as demonstrated in related piperazine-based kinase inhibitors .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with hCA II active site residues) .

Q. How can contradictions in biological data (e.g., high in vitro activity vs. low in vivo efficacy) be resolved?

- Methodological Answer :

- ADME Profiling : Assess metabolic stability in liver microsomes and plasma protein binding to identify bioavailability issues .

- Pro-drug Design : Mask polar groups (e.g., hydroxylation sites) with acetyl or tert-butyl moieties to improve pharmacokinetics .

- In Vivo Validation : Use xenograft mouse models with tumor volumes monitored via bioluminescence imaging. Correlate efficacy with plasma concentration-time profiles .

Q. What computational strategies predict interactions with neurological targets (e.g., serotonin receptors)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 5-HT₃A receptor) for 100 ns to evaluate binding stability and residue interactions .

- Free Energy Calculations : Use MM-GBSA to estimate binding affinities (ΔG) for lead optimization .

- QSAR Models : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors to predict blood-brain barrier permeability .

Q. What advanced techniques separate enantiomers of chiral derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak IA) and mobile phases (hexane:isopropanol 90:10) to resolve enantiomers .

- Stereochemical Analysis : Confirm absolute configuration via X-ray crystallography or circular dichroism (CD) spectroscopy .

- Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer in racemic mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.